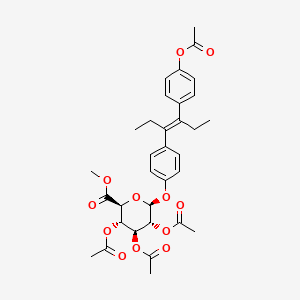

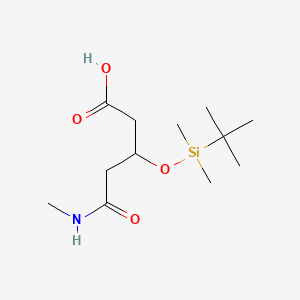

Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl--D-glucuronide methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Facile α-Glucuronidation

Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl--D-glucuronide methyl ester facilitates α-glucuronidation in the synthesis of terpenyl glucuronide esters. This process achieves high yields using methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate and terpenoid alcohols, with α-selectivity at the anomer position facilitated by the participation of the methoxycarbonyl group at C-6 (Tianqi Du et al., 2022).

Historical Context in Mouse Antigen Isolation

Historically, this compound has been used in the isolation of mouse antigens with H2-histocompatibility specificity, synthesized from oestrone. It has played a role in the extraction and purification of glucuronides from human pregnancy urine (D. Davies, 1962).

Synthesis of Retinyl Glucuronides

In the synthesis of retinyl glucuronides, acetyldiethylstilbestrol derivatives react with methyl (2,3,4-tri-O-acetyl-1-bromo-1-deoxy-beta-D-glucopyran)uronate to produce retinyl beta-D-glucuronide. This compound supports the growth of vitamin A-deficient rats (A. Barua & J. Olson, 1987).

Metabolism of Drugs and Ester Glucuronides

The compound is also involved in the metabolism of drugs, specifically in the isolation of ester glucuronides of p-aminosalicylic acid and salicylic acid from rabbit urine (H. Tsukamoto et al., 1964).

Chemo-Enzymatic Synthesis

An improved chemo-enzymatic method for synthesizing a series of 1-beta-O-acyl glucuronides has been developed from methyl acetyl derivatives, involving the use of methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate (A. Baba & T. Yoshioka, 2007).

Synthesis of Aryl Glucuronides

The compound is instrumental in developing aryl glucuronides as potential probes for heparanase. This includes synthesizing various glucuronide esters and analyzing their formation and outcomes (A. Pearson et al., 2005).

特性

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(E)-4-(4-acetyloxyphenyl)hex-3-en-3-yl]phenoxy]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38O12/c1-8-26(22-10-14-24(15-11-22)40-18(3)34)27(9-2)23-12-16-25(17-13-23)44-33-31(43-21(6)37)29(42-20(5)36)28(41-19(4)35)30(45-33)32(38)39-7/h10-17,28-31,33H,8-9H2,1-7H3/b27-26+/t28-,29-,30-,31+,33+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEOVEVTJJLCOK-FCQDFCJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)OC(=O)C)/C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746929 |

Source

|

| Record name | 4-{(3E)-4-[4-(Acetyloxy)phenyl]hex-3-en-3-yl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(E)-4-(4-acetyloxyphenyl)hex-3-en-3-yl]phenoxy]oxane-2-carboxylate | |

CAS RN |

40269-22-5 |

Source

|

| Record name | 4-{(3E)-4-[4-(Acetyloxy)phenyl]hex-3-en-3-yl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol-d4](/img/structure/B564390.png)

![1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride](/img/structure/B564397.png)

![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)